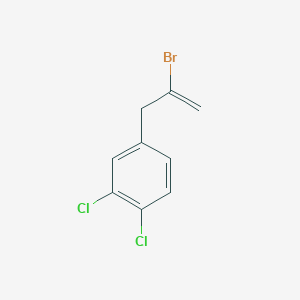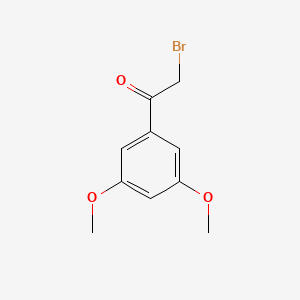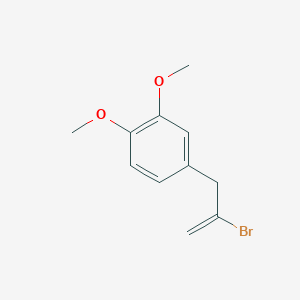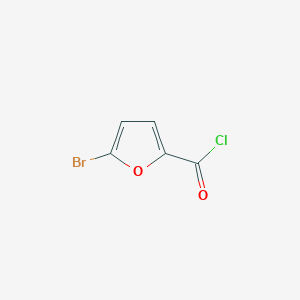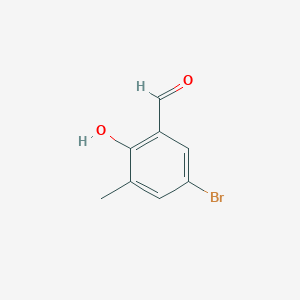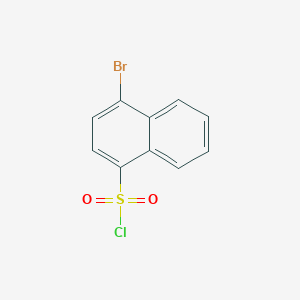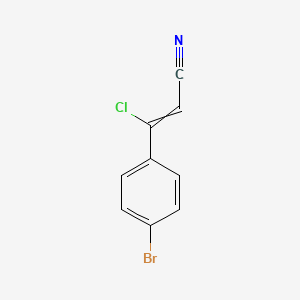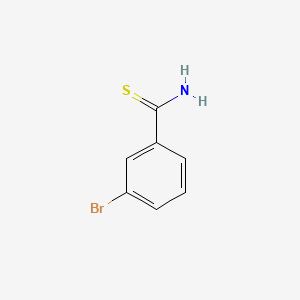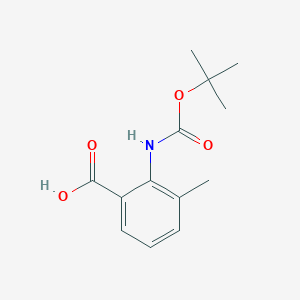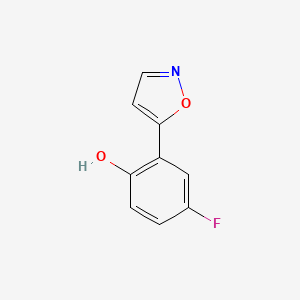
4-Fluoro-2-(5-isoxazolyl)phenol
Vue d'ensemble
Description
4-Fluoro-2-(5-isoxazolyl)phenol, also known as 5-Fluoro-2-isoxazolone, is a synthetic phenol that has been studied for its potential use in various scientific research applications. Its properties make it an attractive candidate for use in laboratory experiments, and its unique structure gives it a range of biochemical and physiological effects that may be of interest to researchers.
Applications De Recherche Scientifique
Anaerobic Transformation in Environmental Chemistry : A study demonstrated that isomeric fluorophenols, such as 4-Fluoro-2-(5-isoxazolyl)phenol, could be transformed into fluorobenzoic acids under anaerobic conditions. This transformation is significant in understanding the environmental chemistry of fluorinated compounds (Genthner, Townsend, & Chapman, 1989).
Antitumor Activity : Another study focused on the synthesis of isoxazolyl- and isothiazolylcarbamides, which includes compounds like this compound. These compounds showed high antitumor activity, indicating their potential in cancer treatment (Potkin et al., 2014).
Fluorescence Sensing Properties : Research on calix[4]arenes containing fluorophores, which could include derivatives of this compound, revealed that these compounds have potential applications in fluorescence sensing, particularly in detecting cations like sodium (Morakot et al., 2005).
Synthesis and Insecticidal Activity : A study described the synthesis of 1,3,4‐Oxadiazole derivatives containing phenoxyfluorophenyl groups, including this compound. These compounds exhibited low insecticidal activity against certain crop pests, highlighting their potential use in agriculture (Mohan et al., 2004).
Medical Imaging and Spectroscopy : In the field of medical imaging, fluorinated compounds like this compound have been utilized in nuclear magnetic resonance spectroscopy for identifying corrinoid-protein interactions, which is crucial in understanding various biological processes (Stupperich, Eisinger, Kerssebaum, & Nexo, 1993).
Pharmaceutical Research : Studies have also explored the use of this compound in synthesizing novel compounds with potential pharmaceutical applications. For instance, its derivatives have shown promising antibacterial and antitubercular activities (Shingare et al., 2018).
Chemical Analysis and Sensing : The compound has been used in the synthesis of chemical reagents for metal complex analysis, demonstrating its utility in analytical chemistry (Johnson & Florence, 1975).
Safety and Hazards
- Skin Irritation : 4-Fluoro-2-(5-isoxazolyl)phenol may cause skin irritation. After handling, it is advisable to thoroughly wash the skin .
- Eye Irritation : Exposure to this compound can lead to strong eye irritation. In case of eye contact, rinse with water for several minutes and seek medical attention if irritation persists .
Propriétés
IUPAC Name |
4-fluoro-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVPJVBXXTBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288401-62-7 | |
| Record name | 4-Fluoro-2-(5-isoxazolyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

